![molecular formula C8H20N4O B116019 N-[2-[2-(2-氨基乙基氨基)乙基氨基]乙基]乙酰胺 CAS No. 141998-21-2](/img/structure/B116019.png)
N-[2-[2-(2-氨基乙基氨基)乙基氨基]乙基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” is a compound with the molecular formula C8H20N4O . It is also known by other names such as “Acetamide, N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-” and "N1-acetyltriethylenetetramine" .
Molecular Structure Analysis
The molecular structure of “N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” consists of a chain of nitrogen and carbon atoms, with an acetamide group at one end . The InChI representation of the molecule is "InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13)" .
Physical And Chemical Properties Analysis
“N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” has a molecular weight of 188.27 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are 188.16371127 g/mol . The topological polar surface area is 79.2 Ų .
科学研究应用
CO2 捕获与封存
与单乙醇胺相比,该化合物在CO2 捕获与封存方面具有优越的性能 . 它可以通过其伯胺基团吸附CO2,并通过仲胺基团解吸CO2,使其在该应用中具有很高的效率。
先进材料的合成
由于其反应性胺基团,该化合物可作为合成先进材料(例如需要高度交联的聚合物和树脂)的前体 .
生物医学研究
在生物医学研究中,该化合物的胺基团可用于与生物分子偶联,有助于开发靶向药物递送系统 .
腐蚀抑制
该化合物在金属表面形成保护层的能力使其成为潜在的腐蚀抑制剂,特别是在工业环境中 .
染料和颜料生产
它在染料和颜料生产中的应用基于其与其他化合物反应形成稳定的彩色配合物的能力 .
分析化学
在分析化学中,它可以用作检测和定量各种化学物质的试剂,因为它可以与不同的分析物反应 .
农业化学品
该化合物的胺官能团使其可用于合成农用化学品(如杀虫剂和除草剂),从而提高其有效性 .
环境修复
作用机制
Mode of Action
The exact mode of action of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is currently unknown due to the lack of specific studies on this compound. Based on its structure, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s possible that this compound may influence multiple pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化分析
Biochemical Properties
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions often result in the modification of proteins and other biomolecules, altering their function and activity. Additionally, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can affect the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through its interactions with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can inhibit the activity of certain acetyltransferases, thereby affecting the acetylation status of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can have long-term effects on cellular function, including alterations in cell proliferation and differentiation . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can exhibit toxic effects, including cellular toxicity and organ damage . These adverse effects are often dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure.
Metabolic Pathways
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is involved in various metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and deacetylases, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function . Additionally, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can affect metabolic flux and the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as amino acid transporters, and can be distributed to different cellular compartments. The localization and accumulation of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can influence its activity and function within cells .
Subcellular Localization
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . The subcellular localization of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can influence its interactions with biomolecules and its overall effects on cellular function.
属性
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQUOKWLVCFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




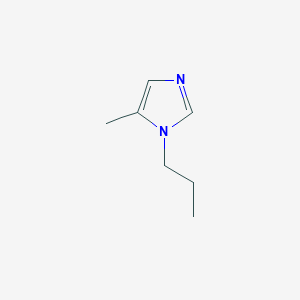
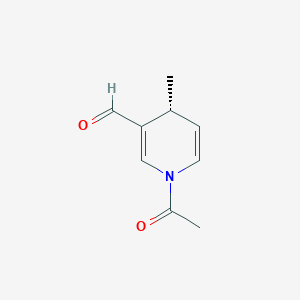


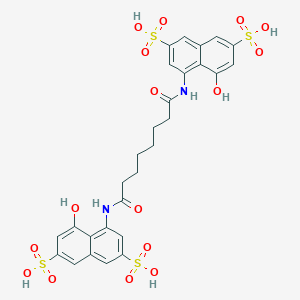

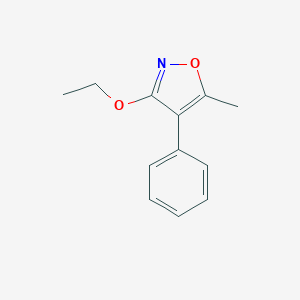
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)

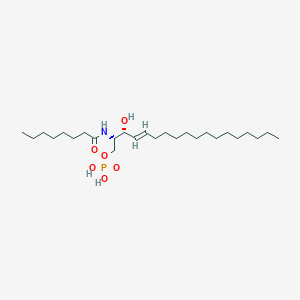
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)